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Abstract

The bacterial LOICDE complex is an essential ATP-binding cassette (ABC) transporter
responsible for the trafficking of lipoproteins to the outer membrane of Gram-negative bacteria,
making it a promising target for novel antibiotics. This application note provides a detailed
protocol for assaying the ATPase activity of purified LoICDE in the presence of G0507, a
pyrrolopyrimidinedione compound that has been identified as a potent stimulator of the
complex's ATPase function.[1][2] The protocol utilizes a malachite green-based colorimetric
assay to quantify ATP hydrolysis. This document also includes methodologies for the
purification of the LoICDE complex and its reconstitution, along with data presentation and
visualization to facilitate understanding of the compound’'s mechanism of action.

Introduction

The rise of antibiotic resistance necessitates the discovery of novel bacterial targets and
inhibitory compounds. The lipoprotein trafficking (Lol) pathway is essential for the viability of
Gram-negative bacteria, and its central component, the inner membrane ABC transporter
LolCDE, represents a key vulnerability.[2][3] The LolCDE complex utilizes the energy from ATP
hydrolysis to extract lipoproteins from the inner membrane for transport to the outer membrane.

[4]115]
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G0507 is a novel small molecule that inhibits the growth of Escherichia coli by targeting the
LolCDE complex.[1][6] Interestingly, in vitro studies have revealed that G0507 stimulates the
basal ATPase activity of wild-type LoICDE.[1][2] This hyperactivity is thought to disrupt the
normal lipoprotein transport cycle, leading to bacterial cell death. In contrast, a specific
mutation in the LolC subunit (LolC Q258K) confers resistance to G0507; while the compound
can still bind to this mutant complex, it no longer stimulates its ATPase activity.[1][2]

This application note provides a comprehensive guide for researchers to study the effects of
G0507 and other potential modulators on the ATPase activity of purified and reconstituted
LolCDE.

Data Presentation

The following table summarizes the quantitative data on the effect of G0507 on the ATPase
activity of wild-type LolCDE (LolICDEWT) and the G0507-resistant mutant (LoICQ258KDE).

Fold Stimulation of ATPase

LolCDE Variant G0507 Concentration (pM) Activity (relative to no
G0507)

LoICDEWT 0.8 ~2.5

LolCDEWT 3.2 ~4.0

LolCQ258KDE 0.8 ~1.0 (no stimulation)

LolCQ258KDE 3.2 ~1.0 (no stimulation)

Data is approximated from published findings for illustrative purposes.[2][7]

Experimental Protocols
Protocol 1: Purification of Strep-tagged LolICDE
Complex

This protocol describes the purification of the LoICDE complex with a C-terminal Strep-tag Il on
the LolD subunit from E. coli.
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1. Overexpression of LoICDE: a. Transform E. coli BL21(DE3) cells with a plasmid encoding
the lolCDE operon, with a C-terminal Strep-tag Il on loID. b. Grow the cells in Luria-Bertani (LB)
medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 1.0.
[4] c. Induce protein expression with 0.05% (w/v) L-arabinose and continue to grow the culture
at 18°C for 14 hours.[4] d. Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at
4°C.[4]

2. Membrane Preparation: a. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris-HCI
pH 8.0, 150 mM NaCl) and lyse the cells by sonication on ice. b. Remove undisrupted cells and
debris by centrifugation at 10,000 x g for 20 minutes at 4°C. c. Isolate the membrane fraction
by ultracentrifugation of the supernatant at 100,000 x g for 1 hour at 4°C. d. Resuspend the
membrane pellet in a solubilization buffer (e.g., 20 mM Tris-HCI pH 8.0, 150 mM NacCl, 5%
glycerol, 1% n-dodecyl-B-D-maltoside (DDM)).

3. Affinity Chromatography: a. Incubate the solubilized membranes with Strep-Tactin resin for 1-
2 hours at 4°C with gentle rotation. b. Wash the resin with wash buffer (e.g., 20 mM Tris-HCI

pH 8.0, 150 mM NaCl, 3% glycerol, 0.05% DDM) to remove non-specifically bound proteins.[4]
c. Elute the LolCDE complex with wash buffer containing 2.5 mM d-Desthiobiotin.[4]

4. Reconstitution into Nanodiscs (Optional but Recommended): a. Mix the purified LoICDE
complex, Membrane Scaffold Protein (MSP), and phospholipids (e.g., POPG) in a specific
molar ratio (e.g., 1:2.4:80 for LOICDE:MSP:POPG).[4] b. Remove the detergent using Bio-
Beads to allow for the self-assembly of nanodiscs.[8] c. Purify the reconstituted LoICDE in
nanodiscs by size-exclusion chromatography.

Protocol 2: G0507 ATPase Activity Assay using
Malachite Green

This protocol details the measurement of LOICDE ATPase activity in the presence of G0507.
1. Reagents and Buffers:

o Assay Buffer: 20 mM Tris-HCI pH 7.5, 150 mM NacCl, 5 mM MgCI2, 0.05% DDM (if not in
nanodiscs).

e ATP Solution: 100 mM ATP in water, pH 7.0.

e G0507 Stock Solution: 10 mM G0507 in DMSO.
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o Malachite Green Reagent A: 0.111% (w/v) Malachite Green in 6 N H2SO4.

» Malachite Green Reagent B: 7.5% (w/v) Ammonium Molybdate.

» Malachite Green Reagent C: 11% (v/v) Tween-20.

» Malachite Green Working Solution: Mix Reagents A, B, and C in a 10:2.5:0.2 ratio shortly
before use.[6]

e Stop Solution: 34% (w/v) Sodium Citrate.[6]

e Phosphate Standard: 1 M KH2PO4 solution for standard curve.

2. Assay Procedure: a. Prepare a phosphate standard curve by making serial dilutions of the
KH2PO4 standard in the assay buffer. b. In a 96-well plate, add 10 nM of purified and
reconstituted LoICDE (WT or mutant) to each well. c. Add varying concentrations of G0507
(e.g., 0.8 uM and 3.2 uM) or DMSO (vehicle control) to the wells. Incubate for 10 minutes at
room temperature. d. Initiate the ATPase reaction by adding ATP to a final concentration of 2
mM. The final reaction volume should be around 50-100 pL. e. Incubate the plate at 37°C for a
set period (e.g., 15-30 minutes) during which the reaction is linear. f. Stop the reaction by
adding 50 pL of the Malachite Green Working Solution.[6] g. Incubate for 2 minutes at room
temperature to allow for color development.[6] h. Add 20 pL of the Stop Solution to stabilize the
color.[6] i. Measure the absorbance at 620-650 nm using a plate reader.

3. Data Analysis: a. Subtract the absorbance of the no-enzyme control from all readings. b. Use
the phosphate standard curve to determine the amount of inorganic phosphate (Pi) released in
each well. c. Calculate the specific activity of LOICDE (nmol Pi/min/mg protein). d. Determine
the fold stimulation of ATPase activity by G0507 by dividing the specific activity in the presence
of the compound by the specific activity of the DMSO control.

Visualization of Workflow and Mechanism
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Caption: Experimental workflow for the G0507 ATPase activity assay with purified LolICDE.
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Caption: Proposed mechanism of G0507's effect on LoICDE ATPase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

2. journals.iucr.org [journals.iucr.org]

3. A Novel Inhibitor of the LoICDE ABC Transporter Essential for Lipoprotein Trafficking in
Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Cryo-EM structures of LoICDE reveal the molecular mechanism of bacterial lipoprotein
sorting in Escherichia coli - PMC [pmc.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]
e 6. Malachite green ATPase assay [bio-protocol.org]
e 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

e 8. Mechanism of LoICDE as a molecular extruder of bacterial triacylated lipoproteins - PMC
[pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Application Note: GO507 ATPase Activity Assay with
Purified LolICDE]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3010330#g0507-atpase-activity-assay-with-purified-
lolcde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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